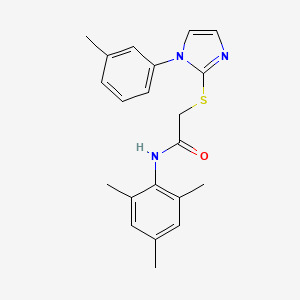

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-6-5-7-18(12-14)24-9-8-22-21(24)26-13-19(25)23-20-16(3)10-15(2)11-17(20)4/h5-12H,13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCGQGXPRPPLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of mesityl chloride with 2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thioacetamide derivatives with imidazole or benzothiazole scaffolds. Key structural analogs and their comparative attributes are outlined below:

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Cytotoxicity: The p-tolyl and 4-nitrophenyl groups in benzothiazolyl-imidazole analogs () demonstrate moderate cytotoxicity (IC50 ~15 µg/mL). Bromophenyl substituents (e.g., in compound 9c and 21) are associated with strong binding in docking studies, likely due to halogen-mediated hydrophobic interactions .

Target Specificity :

- Quinazoline derivatives (e.g., compound 8b) show high potency against EGFR (IC50 = 14.8 nM), attributed to hydrogen bonding with residues like Met793 and Thr854 . The target compound’s imidazole-thioacetamide core may lack the planar rigidity required for similar EGFR interactions but could target alternative pathways.

Synthetic Yields and Feasibility :

- Compound 21 () was synthesized in 96% yield via a thiol-alkylation route, suggesting that the thioacetamide linkage is synthetically accessible. The target compound’s mesityl and m-tolyl groups may require optimized coupling conditions to avoid steric hindrance .

Toxicity and Selectivity: Analogs in were tested on NIH/3T3 normal cells, highlighting the importance of selectivity. The target compound’s mesityl group, while bulky, may reduce off-target effects compared to nitro-substituted derivatives .

Biological Activity

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a mesityl group, an imidazole ring, and a thioacetamide moiety. This unique combination of functional groups contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which may include proteases and kinases. Its binding to the active sites of these enzymes can lead to reduced enzymatic activity, impacting cellular signaling pathways.

- Receptor Modulation : It may also modulate receptor functions by interacting with specific binding sites, thereby influencing physiological responses such as inflammation and cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of mesityl chloride with a thioacetamide derivative under basic conditions. Variations in synthesis can lead to derivatives with altered biological activities, allowing for structure-activity relationship (SAR) studies to optimize efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of m-toluidine derivatives with glyoxal or substituted aldehydes under acidic conditions .

Thioacetamide linkage : Nucleophilic substitution between the imidazole-thiol intermediate and mesityl-activated bromoacetamide in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Yield improvements (from ~40% to 65%) are achieved by:

- Using catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity.

- Microwave-assisted synthesis for reduced reaction time and by-product formation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Key techniques :

- Single-crystal XRD : Resolves bond lengths/angles and confirms stereochemistry (e.g., imidazole ring planarity, thioether linkage geometry) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (mesityl methyl groups), δ 7.1–7.8 ppm (aromatic protons) .

- ¹³C NMR : Carbons at ~165 ppm (acetamide carbonyl), ~125–140 ppm (aromatic carbons) .

- HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 423.15) .

Advanced Research Questions

Q. How do substituent variations (e.g., m-tolyl vs. p-tolyl) impact biological activity, and what strategies resolve contradictory data?

- Structure-Activity Relationship (SAR) :

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| m-Tolyl | Moderate antimicrobial | Enhanced lipophilicity improves membrane penetration |

| p-Tolyl | Higher cytotoxicity | Steric effects reduce target binding |

| 4-Fluorophenyl | Improved BACE1 inhibition | Fluorine enhances π-stacking with enzyme pockets |

- Contradiction resolution :

- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to decouple target-specific activity from nonspecific toxicity .

- Molecular dynamics simulations to compare binding modes of analogs with conflicting results .

Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition (e.g., BACE1)?

- Experimental design :

Enzyme kinetics : Measure Kₐₜ and Kₘ using fluorogenic substrates (e.g., Mca-SEVNL-DAβ) to determine IC₅₀ values .

Docking studies : AutoDock Vina or Schrödinger Suite to model interactions (e.g., imidazole-thioacetamide with BACE1 catalytic aspartates) .

Mutagenesis : Validate binding residues (e.g., D228A mutation in BACE1 reduces inhibition by >80%) .

- Data interpretation : Correlate computational binding scores with experimental IC₅₀ to refine pharmacophore models.

Q. How can stability and degradation pathways be characterized under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 37°C): Monitor hydrolysis via HPLC .

- Oxidative stress (H₂O₂): Track sulfoxide/sulfone byproducts using LC-MS .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify degradation with validated stability-indicating assays .

- Key findings :

- Thioether linkage is susceptible to oxidation; formulation with antioxidants (e.g., ascorbic acid) improves shelf life .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy across studies?

- Root causes :

- Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative permeability differences) .

- Assay conditions (e.g., broth microdilution vs. agar diffusion) affecting MIC values .

- Mitigation strategies :

- Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

- Tools :

- ADMET Prediction : SwissADME or pkCSM to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .

- Solubility : Use QSPR models or experimental shake-flask method in PBS (pH 7.4) .

- Case study :

- A logP of 3.2 predicts moderate oral bioavailability but poor aqueous solubility (0.5 mg/mL), necessitating nanoformulation .

Tables for Key Data

Table 1 : Comparative Biological Activity of Structural Analogs

| Compound | Target | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| N-mesityl-2-((1-(m-tolyl)-imidazol-2-yl)thio)acetamide | BACE1 | 0.45 | |

| p-Tolyl analog | S. aureus | 12.7 | |

| 4-Fluorophenyl analog | BACE1 | 0.28 |

Table 2 : Stability Profile Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| Acidic (pH 2) | Hydrolyzed acetamide | 3.2 |

| Oxidative (0.3% H₂O₂) | Sulfoxide derivative | 1.5 |

| Photolytic (UV light) | No significant degradation | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.